molecular formula C26H30N4O2 B2643117 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896593-85-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2643117
CAS No.: 896593-85-4
M. Wt: 430.552
InChI Key: NAWWSWPHUXNIPU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with multiple functional groups, including dimethoxyphenyl, ethyl, and phenyl groups. These substitutions contribute to its distinct chemical behavior and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction involving appropriate precursors such as hydrazines and β-diketones

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, solvent choice, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other cellular components.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity. The pathways involved could include signal transduction cascades, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the ethyl group at the 6-position.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the 2,5-dimethyl groups.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-6-21-17(2)28-26-24(20-10-8-7-9-11-20)18(3)29-30(26)25(21)27-15-14-19-12-13-22(31-4)23(16-19)32-5/h7-13,16,27H,6,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWWSWPHUXNIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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